Sanguinarine sulfate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

hydrogen sulfate;24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14NO4.H2O4S/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;1-5(2,3)4/h2-8H,9-10H2,1H3;(H2,1,2,3,4)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZBWCCJLPCEQQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.OS(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230057 |

Source

|

| Record name | Sanguinarine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8006-58-4 |

Source

|

| Record name | Sanguinarine, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sanguinarine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sanguinarine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sanguinarine Sulfate: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguinarine (B192314), a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy-fumaria species, has demonstrated significant potential as an anticancer agent.[1][2] This technical guide provides an in-depth overview of the core mechanisms by which sanguinarine sulfate (B86663) exerts its cytotoxic effects on cancer cells. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the signaling pathways modulated by sanguinarine, methodologies for its study, and quantitative data to support further investigation.

Sanguinarine's anticancer properties are multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][3][4] It has been shown to modulate several key signaling pathways implicated in cancer cell proliferation and survival, including the NF-κB, PI3K/Akt, and MAPK pathways.[5][6][7] This guide will dissect these mechanisms, presenting the current understanding of how sanguinarine interacts with cellular components to inhibit tumorigenesis.

Core Mechanisms of Action

Induction of Apoptosis

Sanguinarine is a potent inducer of apoptosis in a wide range of cancer cell lines.[1][3] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: Sanguinarine disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[8] This is often accompanied by an altered balance of the Bcl-2 family proteins, with an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[9][10] The released cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Extrinsic Pathway: Evidence also suggests that sanguinarine can activate the extrinsic apoptotic pathway. This involves the activation of death receptors on the cell surface, leading to the recruitment of FADD and the subsequent activation of caspase-8. Activated caspase-8 can then directly activate caspase-3.

Cell Cycle Arrest

Sanguinarine has been shown to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, in various cancer cell types.[11] This arrest prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation. The mechanism of cell cycle arrest involves the modulation of key regulatory proteins. Sanguinarine treatment leads to the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21/WAF1 and p27/KIP1.[11] These proteins inhibit the activity of cyclin-CDK complexes, which are essential for cell cycle progression. Consequently, the levels of cyclins (e.g., Cyclin D1, D2, and E) and CDKs (e.g., CDK2, 4, and 6) are downregulated.[12][11]

Generation of Reactive Oxygen Species (ROS)

Sanguinarine treatment leads to a significant increase in the intracellular levels of reactive oxygen species (ROS).[13][14] This oxidative stress is a key contributor to sanguinarine-induced apoptosis. The accumulation of ROS can damage cellular components, including lipids, proteins, and DNA. Furthermore, ROS can act as signaling molecules to activate stress-activated pathways, such as the JNK and p38 MAPK pathways, which can further promote apoptosis.[15] The generation of ROS by sanguinarine is thought to be a critical upstream event that triggers the mitochondrial apoptotic cascade.[16]

Modulation of Key Signaling Pathways

Sanguinarine exerts its anticancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.

-

NF-κB Pathway: Sanguinarine is a potent inhibitor of the NF-κB signaling pathway.[1] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in inflammation, cell survival, and proliferation.[7][17]

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway that is often constitutively active in cancer. Sanguinarine has been shown to inhibit this pathway, leading to decreased phosphorylation and activation of Akt.[18][19][20] Inhibition of Akt activity promotes apoptosis and reduces cell proliferation and survival.[21]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Sanguinarine can modulate the activity of different MAPK family members. For instance, it has been shown to activate the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK pathway in some cancer cells.[9][15]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often persistently activated in many cancers and plays a key role in tumor cell survival, proliferation, and invasion. Sanguinarine has been demonstrated to inhibit the activation of STAT3, contributing to its anti-tumor effects.[1]

References

- 1. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 4. Sanguinarine induces apoptosis in Eimeria tenella sporozoites via the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 6. Differential antiproliferative and apoptotic response of sanguinarine for cancer cells versus normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sanguinarine induces apoptosis of human pancreatic carcinoma AsPC-1 and BxPC-3 cells via modulations in Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. researchhub.com [researchhub.com]

- 18. Sanguinarine: an evaluation of in vivo cytogenetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. bosterbio.com [bosterbio.com]

- 21. Sanguinarine chloride induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Sanguinarine: A Technical Guide to its Origins, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguinarine (B192314) is a potent quaternary benzophenanthridine alkaloid recognized for its wide range of biological activities, including antimicrobial, anti-inflammatory, and pro-apoptotic properties. This technical guide provides a comprehensive overview of the origins and natural sources of sanguinarine, details its biosynthetic pathway, and presents methodologies for its extraction and quantification. The information is intended to serve as a valuable resource for professionals engaged in natural product research and drug development.

Natural Sources and Distribution

Sanguinarine is predominantly found in a select group of plants belonging to the Papaveraceae family. The primary natural sources include:

-

Sanguinaria canadensis (Bloodroot): The rhizomes of the bloodroot plant are a principal source of sanguinarine, from which the alkaloid derives its name. The plant's distinctive red-orange sap is rich in sanguinarine.

-

Macleaya cordata (Plume Poppy): This ornamental plant is a significant commercial source of sanguinarine and related alkaloids.

-

Argemone mexicana (Mexican Prickly Poppy): The seeds of this poppy species contain notable concentrations of sanguinarine.

-

Chelidonium majus (Greater Celandine): This plant is another well-documented source of sanguinarine, along with other isoquinoline (B145761) alkaloids.

Sanguinarine concentration varies significantly between plant species and even within different tissues of the same plant. The rhizomes and roots typically exhibit the highest concentrations.

Quantitative Analysis of Sanguinarine in Natural Sources

The following table summarizes the reported concentrations of sanguinarine in various plant materials. It is important to note that these values can be influenced by factors such as geographic location, harvest time, and the extraction method employed.

| Plant Species | Plant Part | Extraction Method | Sanguinarine Concentration | Reference |

| Argemone mexicana | Seeds | Methanol (B129727) Extraction | ~ 0.8 mg/g dry weight | |

| Macleaya cordata | Fruits | Microwave-Assisted Extraction | 17.10 ± 0.4 mg/g | |

| Macleaya cordata | Whole Plant | Ethanol Extraction | 0.7% yield of total alkaloids | |

| Sanguinaria canadensis | Rhizome | Not Specified | Highest concentration in the plant | |

| Sanguinaria canadensis | Fresh Plant Material | Methanol Extraction | 559.64 mg / 100g (0.56%) | |

| Chelidonium majus | Herb | Not Specified | 0.66 to 2.93 mg/g of dry plant material |

Biosynthesis of Sanguinarine

The biosynthesis of sanguinarine is a complex enzymatic process that begins with the amino acid tyrosine. The pathway involves a series of intermediates and is closely related to the biosynthesis of other benzylisoquinoline alkaloids, such as morphine.

The key steps in the sanguinarine biosynthetic pathway are as follows:

-

Formation of (S)-Reticuline: The pathway commences with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. A series of methylation and hydroxylation steps, catalyzed by enzymes including N-methyltransferases and cytochrome P450 monooxygenases, leads to the formation of the crucial intermediate (S)-reticuline.

-

Conversion to (S)-Scoulerine: The berberine (B55584) bridge enzyme (BBE) catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine alkaloid (S)-scoulerine. This is a key branch point in the pathway.

-

Formation of Protopine and Dihydrosanguinarine (B1196270): (S)-Scoulerine undergoes further enzymatic transformations, including the action of cheilanthifoline synthase and stylopine synthase, to form protopine. Protopine is then hydroxylated and subsequently converted to dihydrosanguinarine.

-

Final Oxidation to Sanguinarine: The final step involves the oxidation of dihydrosanguinarine to sanguinarine, catalyzed by dihydrobenzophenanthridine oxidase (DBOX).

Biosynthetic pathway of Sanguinarine.

Experimental Protocols

Extraction of Sanguinarine

Several methods have been employed for the extraction of sanguinarine from plant materials, with the choice of method often depending on the desired scale and purity of the final product.

a) Maceration:

-

Principle: This is a simple and widely used method involving the soaking of plant material in a solvent to dissolve the target compounds.

-

Protocol:

-

Air-dry and grind the plant material (e.g., rhizomes, seeds) to a fine powder.

-

Suspend the powdered material in a suitable solvent, such as methanol or ethanol.

-

Allow the mixture to stand at room temperature for a specified period (e.g., 24-48 hours), with occasional agitation.

-

Filter the mixture to separate the extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

b) Microwave-Assisted Extraction (MAE):

-

Principle: This technique utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

-

Protocol:

-

Place the powdered plant material in a microwave-transparent extraction vessel.

-

Add the extraction solvent (e.g., ethanol).

-

Subject the mixture to microwave irradiation at a controlled power and for a specific duration (e.g., 5 minutes).

-

After cooling, filter the extract and concentrate as described for maceration.

-

c) Ultrasound-Assisted Extraction (UAE):

-

Principle: UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, enhancing solvent penetration and mass transfer.

-

Protocol:

-

Suspend the powdered plant material in the extraction solvent in a suitable vessel.

-

Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.

-

Apply ultrasound at a specific frequency and power for a defined period.

-

Filter and concentrate the resulting extract.

-

Quantification of Sanguinarine by High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For sanguinarine, a reverse-phase HPLC method with fluorometric or UV detection is commonly used.

-

Protocol:

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter to remove particulate matter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Nucleosil C18).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.2% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: Fluorometric detection (Excitation/Emission wavelengths specific for sanguinarine) or UV detection at approximately 280 nm.

-

-

Quantification: Prepare a series of standard solutions of pure sanguinarine of known concentrations. Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of sanguinarine in the sample by interpolating its peak area on the calibration curve.

-

Experimental workflow for Sanguinarine quantification.

Conclusion

Sanguinarine remains a molecule of significant interest to the scientific community due to its pronounced biological effects. A thorough understanding of its natural sources, biosynthesis, and analytical methodologies is crucial for its potential development as a therapeutic agent. This guide provides a foundational technical overview to support further research and development efforts in this field.

Sanguinarine Sulfate's Role in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sanguinarine (B192314), a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has demonstrated significant potential as an anticancer agent.[1][2][3][4] Its primary mechanism of action involves the induction of apoptosis in a wide range of cancer cell lines through multiple, interconnected signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying sanguinarine-induced apoptosis, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and development. Sanguinarine's ability to modulate key apoptotic regulators, including the Bcl-2 family of proteins and caspases, underscores its potential as a candidate for novel cancer therapies.[1][3]

Mechanism of Action: A Multi-Pathway Approach

Sanguinarine induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5][6] The engagement of these pathways is often initiated by the generation of reactive oxygen species (ROS), which acts as a key upstream signaling molecule.[7][8][9] The specific pathway and cellular response can be dose-dependent, with lower concentrations typically inducing apoptosis and higher concentrations leading to oncosis or necrosis.[1][5]

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central mechanism for sanguinarine-induced apoptosis.[1] Sanguinarine treatment leads to the depolarization of the mitochondrial membrane, a critical event in this pathway.[10][8][11]

-

Modulation of Bcl-2 Family Proteins: Sanguinarine alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[1][3][4][12] It upregulates the expression of pro-apoptotic members like Bax, Bak, and Bid, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[1][2][3][12][13] This shift in the Bax/Bcl-2 ratio is a critical determinant for apoptosis induction.[2][12]

-

Cytochrome c Release and Apoptosome Formation: The altered Bcl-2 family protein balance leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[9][12][14] Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates the initiator caspase, Caspase-9.[2][7][14] Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3, leading to the final stages of apoptosis.[2][7][8][14]

Extrinsic (Death Receptor) Pathway

Sanguinarine also activates the extrinsic apoptosis pathway.[1][10][7] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.

-

Death Receptor Upregulation: Sanguinarine has been shown to upregulate the expression of Death Receptor 5 (DR5).[9]

-

Caspase-8 Activation: The engagement of death receptors leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase, Caspase-8.[5][10][7][12]

-

Crosstalk with the Intrinsic Pathway: Activated Caspase-8 can cleave Bid into its truncated form, tBid.[9][12] tBid then translocates to the mitochondria, where it promotes the activation of the intrinsic pathway, thus amplifying the apoptotic signal.[9]

Role of Reactive Oxygen Species (ROS)

The generation of ROS is a key upstream event in sanguinarine-induced apoptosis.[7][8][9][11] ROS can trigger mitochondrial dysfunction, leading to the activation of the intrinsic pathway.[8] Furthermore, ROS generation has been linked to the upregulation of DR5, thereby initiating the extrinsic pathway.[9] Antioxidants like N-acetylcysteine (NAC) have been shown to inhibit sanguinarine-induced ROS production and subsequent apoptosis.[5][9][11]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions, the following diagrams were generated using Graphviz (DOT language).

Caption: Sanguinarine's dual induction of apoptosis.

Caption: Sanguinarine's effect on the intrinsic pathway.

References

- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sanguinarine induces apoptosis of HT-29 human colon cancer cells via the regulation of Bax/Bcl-2 ratio and caspase-9-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Induction of apoptosis by sanguinarine in C6 rat glioblastoma cells is associated with the modulation of the Bcl-2 family and activation of caspases through downregulation of extracellular signal-regulated kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Induction of Human Bladder Cancer Cells by Sanguinarine through Reactive Oxygen Species-Mediated Up-Regulation of Early Growth Response Gene-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sanguinarine induces apoptosis in Eimeria tenella sporozoites via the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sanguinarine-dependent induction of apoptosis in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sanguinarine induces apoptosis of human osteosarcoma cells through the extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sanguinarine Triggers Apoptosis in Cutaneous Squamous Cell Carcinoma Cells through Reactive Oxygen Species-Dependent c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of prodeath Bcl-2 family proteins and mitochondrial apoptosis pathway by sanguinarine in immortalized human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Sanguinarine Sulfate: A Deep Dive into its Impact on Cellular Signaling Cascades

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sanguinarine (B192314), a benzophenanthridine alkaloid derived from the bloodroot plant (Sanguinaria canadensis), has garnered significant attention for its potent anti-inflammatory, antimicrobial, and anticancer properties. At the heart of its therapeutic potential lies its profound ability to modulate critical cellular signaling cascades that govern cell proliferation, survival, apoptosis, and inflammation. This technical guide provides an in-depth analysis of the effects of sanguinarine sulfate (B86663) on key signaling pathways, including NF-κB, PI3K/Akt/mTOR, MAPK/ERK, and STAT3. It summarizes quantitative data on its inhibitory effects, details common experimental protocols for its study, and presents visual diagrams of the affected pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Cellular signaling pathways are complex networks that transmit information from the cell surface to intracellular targets, ultimately dictating cellular responses to various stimuli. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Sanguinarine has emerged as a promising natural compound due to its capacity to interact with and inhibit multiple components of these aberrant signaling networks. Understanding the precise molecular mechanisms by which sanguinarine exerts its effects is crucial for its development as a potential therapeutic agent. This guide aims to consolidate the current knowledge on sanguinarine's interaction with major signaling cascades, providing a technical foundation for further research and drug development endeavors.

Quantitative Impact of Sanguinarine Sulfate on Cancer Cell Lines

Sanguinarine has demonstrated significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been extensively documented.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A375 | Melanoma | 2.378 | [1] |

| A2058 | Melanoma | 2.719 | [1] |

| A388 | Cutaneous Squamous Cell Carcinoma (Metastatic) | Not specified, but dose-dependent decrease in viability observed | [2] |

| A431 | Cutaneous Squamous Cell Carcinoma (Primary) | Not specified, but dose-dependent decrease in viability observed | [2] |

| A549 | Non-Small Cell Lung Cancer | ~1.25-4.35 (for derivatives) | [3] |

| H1975 | Non-Small Cell Lung Cancer | ~0.94-3.13 (for derivatives) | [3] |

| H1299 | Non-Small Cell Lung Cancer | IC50 values shown in figures, but not explicitly stated in text | [4] |

| H460 | Non-Small Cell Lung Cancer | IC50 values shown in figures, but not explicitly stated in text | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.56 | [5] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 2.60 | [5] |

| DU145 | Prostate Cancer | Dose-dependent inhibition observed (0.1-2 µM) | [6] |

| LNCaP | Prostate Cancer | Dose-dependent inhibition observed (0.1-2 µM) | [6] |

| PC3 | Prostate Cancer | IC50 0.9-3.3 | [7] |

| KB | Oral Squamous Cell Carcinoma | Not specified, but apoptosis induced | [8] |

| AGS | Gastric Adenocarcinoma | Subtoxic concentrations used in combination therapy | [9] |

| HEL | Human Erythroleukemia | Not specified, but cytostatic effects observed | [10] |

| HL60 | Promyelocytic Leukemia | 0.37 | [11] |

Key Signaling Pathways Modulated by Sanguinarine Sulfate

Sanguinarine's anticancer and anti-inflammatory effects are attributed to its ability to interfere with several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, cell proliferation, and survival.[12] Sanguinarine is a potent inhibitor of NF-κB activation.[12] It blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[12] This prevents the translocation of the active p65 subunit to the nucleus, thereby inhibiting the transcription of NF-κB target genes, which include inflammatory cytokines and pro-survival proteins.[12] Studies have shown that sanguinarine can suppress TNF-α-induced NF-κB activation.[12][13]

Caption: Sanguinarine inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Sanguinarine has been shown to inhibit this pathway in various cancer cells.[1][14] It can decrease the phosphorylation levels of key components like PI3K, Akt, and mTOR, leading to the downregulation of downstream effectors involved in cell survival and proliferation.[1] The inhibition of the PI3K/Akt pathway is one of the key mechanisms behind sanguinarine-induced apoptosis and cell cycle arrest.[5][14]

Caption: Sanguinarine inhibits the PI3K/Akt/mTOR pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. The Extracellular signal-Regulated Kinase (ERK) pathway is one of the most well-characterized MAPK pathways. Sanguinarine has been reported to inhibit the ERK1/2 signaling pathway.[13] In some contexts, sanguinarine's inhibitory effect is mediated by upregulating DUSP4, a phosphatase that dephosphorylates and inactivates ERK.[15] This leads to decreased expression of downstream targets like PCNA and MMP-2, which are involved in cell proliferation and invasion.[15]

Caption: Sanguinarine inhibits the MAPK/ERK signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and invasion. Sanguinarine has been identified as a potent inhibitor of STAT3 activation.[16] It inhibits both constitutive and IL-6-induced phosphorylation of STAT3 at Tyr705 and Ser727.[16] This inhibition is associated with the reduction of Janus-activated Kinase 2 (JAK2) and Src phosphorylation.[16] Consequently, sanguinarine downregulates the expression of STAT3 target genes such as c-myc and survivin.[16]

Caption: Sanguinarine inhibits the STAT3 signaling pathway.

Detailed Experimental Protocols

The following are generalized protocols for key experiments commonly used to investigate the effects of sanguinarine sulfate. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of sanguinarine sulfate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of sanguinarine on their expression and phosphorylation status.

-

Cell Lysis: Treat cells with sanguinarine, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General workflow for Western Blot analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

-

Cell Treatment: Treat cells with sanguinarine for the indicated time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

Sanguinarine sulfate is a multi-faceted compound that exerts its biological effects by modulating a range of critical cellular signaling cascades. Its ability to inhibit the pro-survival and pro-inflammatory NF-κB, PI3K/Akt/mTOR, MAPK/ERK, and STAT3 pathways underscores its potential as a therapeutic agent, particularly in the context of cancer and inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the molecular intricacies of sanguinarine's action and to advance its development towards clinical applications. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the potential for combination therapies to fully realize the therapeutic promise of this potent natural alkaloid.

References

- 1. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sanguinarine Triggers Apoptosis in Cutaneous Squamous Cell Carcinoma Cells through Reactive Oxygen Species-Dependent c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sanguinarine-induced apoptosis is associated with an early and severe cellular glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. Cytostatic Activity of Sanguinarine and a Cyanide Derivative in Human Erythroleukemia Cells Is Mediated by Suppression of c-MET/MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 15. Sanguinarine inhibits growth and invasion of gastric cancer cells via regulation of the DUSP4/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Dual Power of Sanguinarine: A Technical Guide to Its Antimicrobial and Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguinarine (B192314), a quaternary benzophenanthridine alkaloid, is a natural compound predominantly isolated from the roots of Sanguinaria canadensis (bloodroot) and other plants of the Papaveraceae family.[1] With a rich history in traditional medicine, sanguinarine has garnered significant scientific interest due to its broad spectrum of biological activities, including potent antimicrobial and anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the antimicrobial and anti-inflammatory effects of sanguinarine, presenting key quantitative data, detailed experimental protocols, and elucidated mechanisms of action to support further research and drug development.

Antimicrobial Effects of Sanguinarine

Sanguinarine exhibits a broad spectrum of antimicrobial activity against bacteria and fungi, including drug-resistant strains.[3][4][5] Its efficacy is attributed to its ability to disrupt essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The antimicrobial potency of sanguinarine is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of sanguinarine against various bacterial and fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Sanguinarine against Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-resistant - MRSA) | Clinical Isolates | 3.12 - 6.25 | [3][6][7] |

| Staphylococcus aureus | Reference Strains | 1.56 - 3.12 | [6][7] |

| Staphylococcus aureus | ATCC 25923 | 1.56 | |

| Staphylococcus aureus | CMCC26003 | 4 | [1] |

| Staphylococcus pseudintermedius (Methicillin-resistant - MRSP) | Clinical Isolate | 39.06 | |

| Neisseria gonorrhoeae | Clinical Isolates | 2 - 64 | [8] |

| Gram-positive & Gram-negative bacteria | 34 strains (23 clinical isolates) | 0.5 - 128 | [9] |

| Oral microbial isolates | 129 fresh isolates | 16 (inhibited 98% of isolates) | |

| Providencia rettgeri | 7.8 | [10] | |

| Serratia marcescens (Carbapenem-resistant) | MIC90: 32 | [3] |

Table 2: Minimum Inhibitory Concentration (MIC) of Sanguinarine against Fungi

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Candida albicans | SC5314 | 4 | [1] |

| Candida albicans | Biofilm (MBIC90) | 2 | [1] |

| Candida albicans | MIC50: 3.2 | [2] |

Anti-Biofilm Activity

Bacterial and fungal biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Sanguinarine has demonstrated notable efficacy in both inhibiting biofilm formation and eradicating established biofilms.

Table 3: Anti-Biofilm Concentrations of Sanguinarine

| Microbial Species | Effect | Concentration (µg/mL) | Reference |

| Candida albicans | Inhibition of biofilm formation | ≥0.8 | [2] |

| Candida albicans & Staphylococcus aureus (mono- & dual-species) | Inhibition of biofilm formation (MBIC90) | 2 - 4 | [1] |

| Candida albicans & Staphylococcus aureus (mono- & dual-species) | Eradication of 24-h biofilms | 128 - 256 | [1] |

| Serratia marcescens (Carbapenem-resistant) | Inhibition of biofilm formation | 32 | [3] |

| Serratia marcescens (Carbapenem-resistant) | Eradication of mature biofilms | 512 | [3] |

Mechanism of Antimicrobial Action

Sanguinarine's antimicrobial effects are multifaceted, primarily targeting bacterial cell division and membrane integrity.

-

Inhibition of FtsZ Assembly: Sanguinarine has been shown to inhibit bacterial cytokinesis by targeting the FtsZ protein, a key component of the bacterial cell division machinery.[1][2][3] It perturbs the assembly dynamics of FtsZ into the Z-ring, a structure essential for bacterial cell division, leading to filamentation of the bacteria.[1][2][3] Sanguinarine binds to FtsZ with a dissociation constant of 18-30 µM.[2][3]

-

Disruption of Cell Wall and Membrane Integrity: Electron microscopy studies have revealed that sanguinarine induces significant morphological changes in bacteria.[9] It causes damage to the cell wall and cytoplasmic membrane, leading to the release of intracellular components and eventual cell lysis.[4][6][7][11][12] This is evidenced by the release of membrane-bound autolytic enzymes and alterations in septa formation.[6][7]

-

Induction of Oxidative Stress: At higher concentrations, sanguinarine can induce the production of reactive oxygen species (ROS) within bacterial cells, contributing to oxidative damage and cell death.[4][11][12]

Anti-inflammatory Effects of Sanguinarine

Sanguinarine exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.[13]

Quantitative Anti-inflammatory Data

The anti-inflammatory and cytotoxic effects of sanguinarine have been quantified through various in vitro assays.

Table 4: IC50 Values of Sanguinarine for Cytotoxicity and Anti-inflammatory Activity

| Cell Line/Target | Assay | IC50 (µM) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cytotoxicity | 7.8 (µg/mL) | [2] |

| Non-small cell lung cancer (NSCLC) cells | LSD1 Inhibition | 0.4 | [14] |

| Platelet Aggregation (induced by various agents) | Anti-platelet activity | 4.4 - 8.6 | [15] |

| Cyclooxygenase-1 (COX-1) | Enzyme inhibition | 28 | [15] |

Mechanism of Anti-inflammatory Action

Sanguinarine exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

-

Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Sanguinarine has been shown to be a potent inhibitor of NF-κB activation.[16] It blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[16]

-

Modulation of the MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways are also crucial in regulating the production of inflammatory mediators. Sanguinarine has been demonstrated to inhibit the activation of MAPK, which in turn alters the synthesis and release of inflammatory molecules.[13]

-

Reduction of Inflammatory Mediators: By inhibiting the NF-κB and MAPK pathways, sanguinarine effectively reduces the production of a range of pro-inflammatory molecules, including:

-

Cytokines: TNF-α, IL-1β, and IL-6.

-

Prostaglandin E2 (PGE2): Sanguinarine decreases the expression of COX-2, a key enzyme in PGE2 synthesis.[16]

-

Nitric Oxide (NO): While direct inhibition of nitric oxide synthase (NOS) is a potential mechanism, sanguinarine's primary anti-inflammatory action is through the upstream regulation of inflammatory signaling.

-

References

- 1. Sanguinarine blocks cytokinesis in bacteria by inhibiting FtsZ assembly and bundling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Electron microscope study of the effect of sanguiritrin on bacteria in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiplatelet effect of sanguinarine is correlated to calcium mobilization, thromboxane and cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. s3.amazonaws.com [s3.amazonaws.com]

Understanding the Cytotoxic and Pro-apoptotic Effects of Sanguinarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguinarine (B192314) (SANG), a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other plants of the Papaveraceae family, has garnered significant attention in oncological research.[1][2] Initially recognized for its anti-microbial, anti-inflammatory, and antioxidant properties, a growing body of evidence now highlights its potent cytotoxic and pro-apoptotic activities against a wide spectrum of cancer cells.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying Sanguinarine's anticancer effects, focusing on the signaling pathways it modulates to induce programmed cell death. The guide also offers detailed experimental protocols for assessing these effects and presents key quantitative data in a structured format to aid in research and development.

Cytotoxic Activity of Sanguinarine

Sanguinarine exhibits significant cytotoxicity by inhibiting the growth and proliferation of various cancer cells, often at micromolar concentrations.[1][3] Its efficacy varies across different cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values. The concentration of sanguinarine is a critical factor, as it can induce different modes of cell death; low concentrations typically lead to apoptosis, while higher concentrations may cause oncosis or necrosis.[1]

Data Presentation: IC50 Values

The following table summarizes the IC50 values of Sanguinarine across various human cancer cell lines, illustrating its broad-spectrum antiproliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| DU145 | Prostate Cancer | ~1.0 | 24 | [3] |

| LNCaP | Prostate Cancer | ~1.0 | 24 | [3] |

| AsPC-1 | Pancreatic Cancer | 0.1 - 10 (Dose-dependent inhibition) | 24 | [4] |

| BxPC-3 | Pancreatic Cancer | 0.1 - 10 (Dose-dependent inhibition) | 24 | [4] |

| KB | Oral Squamous Carcinoma | 2.0 - 3.0 (Cytotoxicity observed) | 24 | [5] |

| H1975 | Non-Small Cell Lung Cancer | ~0.5 | 72 | [6] |

| H1299 | Non-Small Cell Lung Cancer | ~2.5 | 72 | [6] |

| A549 | Non-Small Cell Lung Cancer | ~0.61 | Not Specified | [7] |

| H460 | Non-Small Cell Lung Cancer | ~1.5 | 72 | [6] |

| A375 | Melanoma | 2.1 | Not Specified | [8] |

| A431 | Skin Squamous Carcinoma | 3.14 | Not Specified | [8] |

| MCF-7 | Breast Cancer | ~1.5 | 24 | [9] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 2.5 - 4.5 (Apoptosis observed) | Not Specified | [10] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 1.0 - 4.0 (Apoptosis observed) | Not Specified | [10] |

Pro-Apoptotic Mechanisms of Sanguinarine

Sanguinarine orchestrates apoptosis through a multi-faceted approach, primarily by inducing cellular stress and modulating key signaling pathways that govern cell survival and death. Its action involves the simultaneous activation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Induction of Oxidative Stress and the Intrinsic Apoptotic Pathway

A primary mechanism of Sanguinarine-induced apoptosis is the generation of reactive oxygen species (ROS).[5][11][12] This surge in ROS disrupts cellular homeostasis and directly triggers the mitochondrial pathway of apoptosis.

-

ROS Generation: Treatment with Sanguinarine leads to a significant increase in intracellular ROS levels.[11][13] This oxidative stress is a critical initiator of the apoptotic cascade. Pre-treatment with antioxidants like N-acetylcysteine (NAC) can attenuate Sanguinarine-induced apoptosis, confirming the central role of ROS.[5][11]

-

Mitochondrial Membrane Depolarization: The excess ROS leads to the depolarization of the mitochondrial membrane potential (MMP), a point of no return in the apoptotic process.[5][13]

-

Modulation of Bcl-2 Family Proteins: Sanguinarine critically alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic members like Bax, Bak, and Bid while downregulating anti-apoptotic members such as Bcl-2 and Bcl-xL.[4][14][15] This shift in the Bax/Bcl-2 ratio is crucial for mitochondrial permeabilization.[14][16]

-

Cytochrome c Release and Apoptosome Formation: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[14][16] There, it binds to the apoptotic protease-activating factor-1 (Apaf-1), triggering the assembly of the apoptosome and activating the initiator caspase-9.[14]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspase-3, which proceeds to cleave critical cellular substrates like poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[13][14][17]

Modulation of Key Survival Signaling Pathways

Sanguinarine's pro-apoptotic effects are amplified by its ability to inhibit critical cell survival signaling pathways.

-

PI3K/Akt Pathway: Sanguinarine has been shown to inhibit the phosphorylation and expression of Akt, a key kinase that promotes cell survival by inactivating pro-apoptotic proteins.[10][18][19] By downregulating the PI3K/Akt pathway, Sanguinarine removes a crucial pro-survival signal, thereby sensitizing cells to apoptosis.[10][18]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a dual role in cell fate. Sanguinarine treatment leads to the sustained activation and phosphorylation of the stress-activated kinases JNK and p38, which are known to promote apoptosis.[20][21]

-

JAK/STAT Pathway: In several cancer types, particularly hematological malignancies, the JAK/STAT pathway is constitutively active. Sanguinarine can suppress this pathway by inhibiting the phosphorylation of STAT3 and upregulating its negative regulator, SHP-1, leading to the downregulation of anti-apoptotic target genes like Bcl-2 and cyclin D.[22][23]

-

NF-κB Pathway: The transcription factor NF-κB is a critical regulator of inflammation and cell survival. Sanguinarine has been reported to inhibit the activation of NF-κB, preventing the transcription of its anti-apoptotic target genes.[1]

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, Sanguinarine disrupts the cell cycle, preventing cancer cell proliferation.[1][3] It typically causes cell cycle arrest at the G0/G1 or S phase.[4][18][24] This is achieved by modulating the expression of key cell cycle regulatory proteins.

-

Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): Sanguinarine treatment leads to a significant increase in the expression of p21/WAF1 and p27/KIP1.[3][24] These proteins bind to and inhibit the activity of cyclin-CDK complexes, halting cell cycle progression.

-

Downregulation of Cyclins and CDKs: Concurrently, Sanguinarine downregulates the expression of G1-phase cyclins (Cyclin D1, D2, E) and their associated cyclin-dependent kinases (CDK2, CDK4, CDK6).[24] This prevents cells from passing the G1/S checkpoint, thus inhibiting DNA replication and cell division.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of Sanguinarine's cytotoxic and pro-apoptotic effects.

General Experimental Workflow

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Sanguinarine (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage of the control and calculate the IC50 value.[14][24]

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate, treat with Sanguinarine for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[10][25]

Protein Expression Analysis by Western Blotting

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][18][25]

Caspase-3 Activity Assay

This colorimetric assay quantifies the activity of the key executioner caspase-3.

-

Lysate Preparation: Prepare cell lysates from treated and control cells.

-

Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer, and the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity in the lysate.[15]

Conclusion

Sanguinarine is a promising natural compound with potent cytotoxic and pro-apoptotic activities against a broad range of cancer cells.[1][2] Its anticancer efficacy stems from its ability to induce massive ROS-mediated oxidative stress, which triggers the mitochondrial apoptotic pathway. This is coupled with the direct modulation of crucial signaling networks, including the inhibition of pro-survival pathways like PI3K/Akt and JAK/STAT and the activation of pro-apoptotic stress pathways like MAPK.[10][18][20][22] Furthermore, its capacity to induce cell cycle arrest prevents cancer cell proliferation.[3][24] The multifaceted mechanisms of action make Sanguinarine an attractive candidate for further preclinical and clinical investigation, both as a standalone therapeutic agent and in combination with existing chemotherapies to overcome drug resistance.[1][11]

References

- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Sanguinarine induces apoptosis of human pancreatic carcinoma AsPC-1 and BxPC-3 cells via modulations in Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of necrosis and apoptosis to KB cancer cells by sanguinarine is associated with reactive oxygen species production and mitochondrial membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sanguinarine-induced apoptosis: generation of ROS, down-regulation of Bcl-2, c-FLIP, and synergy with TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Sanguinarine induces apoptosis in Eimeria tenella sporozoites via the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of prodeath Bcl-2 family proteins and mitochondrial apoptosis pathway by sanguinarine in immortalized human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sanguinarine-induced apoptosis in human leukemia U937 cells via Bcl-2 downregulation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 19. ar.iiarjournals.org [ar.iiarjournals.org]

- 20. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]

- 23. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Sanguinarine Sulfate's Impact on Reactive Oxygen Species (ROS) Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sanguinarine (B192314), a benzophenanthridine alkaloid derived from plants like Sanguinaria canadensis, exhibits a potent ability to induce the production of reactive oxygen species (ROS) within cells.[1][2] This activity is a cornerstone of its diverse biological effects, including its well-documented anti-cancer properties.[3] Elevated ROS levels triggered by sanguinarine disrupt cellular redox homeostasis, leading to oxidative stress that culminates in various cellular responses, most notably apoptosis (programmed cell death) and ferroptosis.[4][5] The primary mechanism involves the impairment of mitochondrial function, a major site of ROS generation.[6][7] This disruption leads to a cascade of downstream signaling events, significantly involving the Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in mediating the cellular response to oxidative stress.[8][9] This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and signaling pathways associated with sanguinarine-induced ROS production.

Core Mechanism of Sanguinarine-Induced ROS Production

Sanguinarine's pro-oxidant activity is multifaceted, primarily targeting the mitochondria and potentially involving other enzymatic systems.

-

Mitochondrial Dysfunction: Sanguinarine is known to accumulate in the mitochondria, where it disrupts the electron transport chain. This interference leads to the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) anions (O₂⁻), a primary ROS.[6] This initial event triggers a cascade, including a decrease in the mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of caspase pathways leading to apoptosis.[6][10]

-

Redox Cycling: Some evidence suggests that sanguinarine can undergo redox cycling. In this process, the molecule is enzymatically reduced and then re-oxidized, a cycle that can continuously generate superoxide anions without the need for a catalytic enzyme.[11][12] This sustained production of ROS can overwhelm the cell's antioxidant defenses.[12]

-

Inhibition of Antioxidant Systems: Sanguinarine has been shown to deplete intracellular glutathione (B108866) (GSH), a critical cellular antioxidant.[13][14] This reduction in the cell's antioxidant capacity amplifies the damaging effects of the generated ROS. Furthermore, there is evidence that sanguinarine may inhibit the phagocyte NADPH oxidase enzyme, which could modulate inflammatory responses.[15]

Quantitative Analysis of Sanguinarine-Induced ROS

The pro-oxidant effect of sanguinarine is dose-dependent. The following table summarizes quantitative data from various studies, demonstrating the impact of different sanguinarine concentrations on ROS levels and cell viability in diverse cell lines.

| Cell Line | Sanguinarine Concentration | Treatment Time | Key Quantitative Finding | Reference |

| A388 & A431 (cSCC) | 0.5, 1, 2, 4 µM | 24 h | Dose-dependent increase in intracellular ROS. | [13] |

| HCT-116 (Colorectal) | Not Specified | Not Specified | Sanguinarine generated ROS, leading to decreased MMP. | [10] |

| MDA-MB-231 (Breast) | Various | 48 h | Mediated ROS production followed by a decrease in MMP. | [6] |

| HepG2 (Hepatocellular) | Not Specified | Not Specified | Triggered the generation of ROS. | [4] |

| Prostate Cancer Cells | 0, 0.1, 0.5, 1 µM | Not Specified | Induced ROS and ferroptosis. | [16] |

| E. tenella Sporozoites | 1, 5, 10 mg/L | Not Specified | Significantly increased ROS levels. | [17] |

| HLE B-3 (Lens Epithelial) | Not Specified | Not Specified | Exerted an anti-proliferative effect by inducing ROS. | [8] |

Experimental Protocols for ROS Detection

Accurate measurement of ROS is critical for studying the effects of sanguinarine. The following are standard protocols used in the cited literature.

General Intracellular ROS Detection using DCFH-DA

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for detecting general intracellular ROS, particularly hydrogen peroxide.

-

Principle: Non-fluorescent DCFH-DA is cell-permeable. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping DCFH within the cell. ROS then oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol Outline:

-

Cell Culture: Plate cells in a 96-well plate or other suitable culture vessel and allow them to adhere overnight.

-

Sanguinarine Treatment: Treat cells with the desired concentrations of sanguinarine sulfate (B86663) for the specified duration. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

-

Probe Loading: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS).

-

Incubation: Add DCFH-DA solution (typically 10-25 µM in serum-free media or PBS) to each well and incubate for 30-60 minutes at 37°C in the dark.[16]

-

Measurement: After incubation, wash the cells again with PBS to remove excess probe.

-

Analysis: Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm) or visualize under a fluorescence microscope.[18][19] For flow cytometry, cells are harvested, washed, and analyzed in the appropriate channel (e.g., FL-1).[16]

-

Mitochondrial Superoxide Detection using MitoSOX™ Red

This assay specifically measures superoxide, the primary ROS generated in the mitochondria.

-

Principle: The MitoSOX™ Red reagent is a cell-permeable cationic dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.

-

Protocol Outline:

-

Cell Culture & Treatment: Follow the same initial steps as the DCFH-DA assay.

-

Probe Loading: After sanguinarine treatment, wash the cells with a warm buffer (e.g., HBSS or PBS).

-

Incubation: Add MitoSOX™ Red working solution (typically 2-5 µM) to the cells and incubate for 10-30 minutes at 37°C, protected from light.[19]

-

Washing: Gently wash the cells three times with warm buffer.

-

Analysis: Immediately analyze the cells by fluorescence microscopy or flow cytometry (Ex/Em ~510/580 nm).

-

Caption: Standard experimental workflow for measuring cellular ROS production.

Key Signaling Pathways Activated by Sanguinarine-Induced ROS

The oxidative stress induced by sanguinarine is a potent trigger for several downstream signaling cascades that ultimately determine the cell's fate.

ROS-Mediated Apoptosis Pathways

Sanguinarine-induced ROS is a key upstream event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway: ROS directly damages mitochondria, causing a loss of mitochondrial membrane potential (ΔΨm).[10][13] This leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular proteins and apoptotic cell death.[6][10] This process is also associated with changes in the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax protein.[20]

-

Extrinsic Pathway: Sanguinarine can also activate caspase-8, a key initiator of the extrinsic pathway.[6][10] Activated caspase-8 can cleave Bid into its truncated form, tBid. tBid then translocates to the mitochondria, further amplifying the intrinsic apoptotic signal.[10]

Caption: Sanguinarine-induced ROS triggers intrinsic and extrinsic apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Signaling

MAPK pathways are central to transducing extracellular and intracellular stress signals, including ROS, to elicit a cellular response. Sanguinarine-induced ROS significantly activates several MAPK members.

-

JNK and p38 Activation: In many cancer cell types, sanguinarine treatment leads to the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[8][9] The activation of the JNK pathway, in particular, has been shown to be a critical step in ROS-dependent apoptosis.[13][14] Pharmacological inhibition of JNK can mitigate the apoptotic effects of sanguinarine.[14]

-

ERK Modulation: The role of the extracellular signal-regulated kinase (ERK) pathway can be context-dependent. In some cases, sanguinarine activates the ERK pathway, which contributes to its pro-apoptotic effects.[4] In other contexts, ERK signaling is associated with cell survival, and its inhibition may enhance sanguinarine's efficacy.

Caption: ROS-dependent activation of JNK and p38 MAPK pathways by sanguinarine.

Other ROS-Dependent Pathways

-

PI3K/Akt Pathway: Sanguinarine can induce the dephosphorylation (inactivation) of Akt, a key pro-survival kinase.[4] Since ROS can inactivate phosphatases that act on Akt, this interaction is complex, but the net effect in many cancer cells is the suppression of this survival pathway.

-

JAK/STAT Pathway: In non-small cell lung cancer cells, sanguinarine has been shown to suppress the constitutively active JAK/STAT pathway, an effect linked to its ROS-generating capability.[20]

-

Ferroptosis: Recent studies have identified that sanguinarine chloride can induce ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[5] This process is initiated by ROS and involves the degradation of BACH1, leading to the upregulation of Heme Oxygenase-1 (HMOX1).[5][16]

Conclusion and Future Directions

Sanguinarine sulfate is a potent inducer of reactive oxygen species, a mechanism that is central to its anti-cancer and other biological activities. The primary source of this ROS is mitochondrial dysfunction, which triggers a cascade of events including the activation of caspase-dependent apoptosis and the modulation of key stress-activated signaling pathways like JNK and p38 MAPK. For drug development professionals, understanding these mechanisms is crucial. The pro-oxidant nature of sanguinarine can be exploited for therapeutic gain, particularly in cancers that have a compromised redox balance. Future research should focus on targeted delivery systems to enhance the accumulation of sanguinarine in tumor tissues, thereby maximizing its ROS-generating capacity while minimizing off-target effects. Furthermore, combinatorial therapies that pair sanguinarine with inhibitors of antioxidant pathways or other signaling molecules (e.g., COX-2 inhibitors) could prove to be a powerful strategy to enhance its therapeutic efficacy.[1]

References

- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sanguinarine chloride induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sanguinarine, a Benzophenanthridine Alkaloid, Induces Apoptosis in MDA-MB-231 Human Breast Carcinoma Cells through a Reactive Oxygen Species-Mediated Mitochondrial Pathway - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sanguinarine induces apoptosis in human colorectal cancer HCT-116 cells through ROS-mediated Egr-1 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Production of hydrogen peroxide and redox cycling can explain how sanguinarine and chelerythrine induce rapid apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Sanguinarine Triggers Apoptosis in Cutaneous Squamous Cell Carcinoma Cells through Reactive Oxygen Species-Dependent c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biotechnological Advances in Sanguinarine and Chelerythrine Production from Plume Poppy (Macleaya cordata): A Gene Editing Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sanguinarine chloride induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sanguinarine induces apoptosis in Eimeria tenella sporozoites via the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abcam.cn [abcam.cn]

- 19. sm.unife.it [sm.unife.it]

- 20. Sanguinarine mediated apoptosis in Non-Small Cell Lung Cancer via generation of reactive oxygen species and suppression of JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Biosynthetic Pathway of Sanguinarine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguinarine (B192314) is a polycyclic quaternary benzophenanthridine alkaloid that has garnered significant attention from the scientific community for its wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.[1] It is primarily extracted from plants of the Papaveraceae family, such as Sanguinaria canadensis (bloodroot), Macleaya cordata, and Chelidonium majus.[1][2] This technical guide provides a comprehensive overview of the chemical structure of sanguinarine and delves into the intricate details of its biosynthetic pathway, offering valuable insights for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Chemical Structure of Sanguinarine

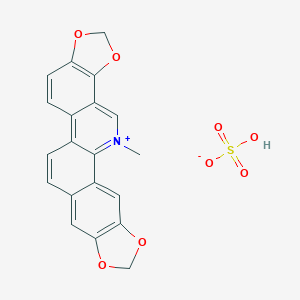

Sanguinarine is characterized by a planar, polycyclic aromatic structure with a positively charged quaternary nitrogen atom. Its chemical formula is C₂₀H₁₄NO₄⁺.[3][4] The core structure consists of a benzophenanthridine skeleton with two methylenedioxy groups attached to adjacent carbon atoms on the A and D rings.[1][4] This rigid, planar structure is crucial for its biological activity, as it allows for intercalation into DNA and interaction with various enzymes.

Molecular Formula: C₂₀H₁₄NO₄⁺ Molar Mass: 332.33 g/mol [2]

The Biosynthetic Pathway of Sanguinarine

The biosynthesis of sanguinarine is a complex, multi-step process that begins with the amino acid L-tyrosine. This pathway involves a series of enzymatic reactions, including hydroxylations, methylations, and oxidative cyclizations, to construct the intricate benzophenanthridine scaffold. The key steps of the pathway are outlined below.

Formation of the Benzylisoquinoline Skeleton

The biosynthesis initiates with the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction is catalyzed by norcoclaurine synthase (NCS) to form the central precursor, (S)-norcoclaurine, which represents the foundational benzylisoquinoline skeleton.[5][6]

Conversion of (S)-Norcoclaurine to (S)-Reticuline

(S)-norcoclaurine undergoes a series of modifications to yield the pivotal intermediate (S)-reticuline. This part of the pathway involves the following enzymatic steps:

-